molecular formula C12H17BO4 B582574 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid CAS No. 1313761-97-5

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

Cat. No.: B582574
CAS No.: 1313761-97-5
M. Wt: 236.074
InChI Key: ANXSFTGOFNZCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid is an organic compound with the molecular formula C12H17BO4 It is a boronic acid derivative that features a phenyl ring substituted with a methoxy group and a tetrahydro-2H-pyran-2-yl group

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The compound is used in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity, suggesting potential applications in cancer treatment . It is also used in the synthesis of organic semiconductors, indicating potential applications in the electronics industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-2-ylmethoxy Group: This step involves the protection of a phenol group with tetrahydro-2H-pyran-2-ylmethoxy. The reaction is usually carried out by reacting the phenol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane.

    Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base, resulting in the formation of the corresponding phenol or aryl derivative.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., 80-100°C).

    Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or ethanol), temperature (e.g., room temperature to reflux).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvent (e.g., water or methanol), temperature (e.g., room temperature to reflux).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: Phenol or aryl derivatives.

    Oxidation: Phenol derivatives.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid functionality.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, where boronic acid groups are required for specific functionalities.

    Chemical Biology: The compound is used in the development of chemical probes and sensors that target specific biological molecules, such as carbohydrates and proteins.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

    Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond.

    Chemical Probes: The boronic acid group forms reversible covalent bonds with diols present in carbohydrates and other biomolecules, allowing for the selective targeting and detection of these molecules.

Comparison with Similar Compounds

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

    Phenylboronic Acid: Lacks the tetrahydro-2H-pyran-2-ylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Methoxyphenylboronic Acid: Lacks the tetrahydro-2H-pyran-2-yl group, making it less hydrophobic and potentially less selective in certain applications.

    4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic Acid: Similar structure but with the tetrahydro-2H-pyran group attached at a different position, potentially leading to different reactivity and selectivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

[4-(oxan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXSFTGOFNZCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656215
Record name {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313761-97-5
Record name {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.